molecular formula C15H23Cl2NO B1456175 4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride CAS No. 1220032-86-9

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride

Cat. No.: B1456175
CAS No.: 1220032-86-9
M. Wt: 304.3 g/mol
InChI Key: SQYBPNGVLUCVPD-UHFFFAOYSA-N
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Description

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorinated phenoxy group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-isopropylphenol and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate compound, 4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine, is formed through the reaction of 4-chloro-2-isopropylphenol with piperidine.

    Hydrochloride Formation: The final step involves the conversion of the intermediate compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Chloro-2-methylphenoxy)methyl]piperidine
  • **4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine
  • **4-[(4-Chloro-2-tert-butylphenoxy)methyl]piperidine

Uniqueness

4-((4-Chloro-2-isopropylphenoxy)methyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chloro-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYBPNGVLUCVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-86-9
Record name Piperidine, 4-[[4-chloro-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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